Cas no 1609396-46-4 ((4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide)

(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 化学的及び物理的性質
名前と識別子
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- (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide
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- インチ: 1S/C16H19NO.BrH/c1-13-4-3-5-15(10-13)12-17-11-14-6-8-16(18-2)9-7-14;/h3-10,17H,11-12H2,1-2H3;1H
- InChIKey: FQOQLLUWIODMBE-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(OC)=CC=1)NCC1C=CC=C(C)C=1.Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00J43R-1g |
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide |
1609396-46-4 | 95% | 1g |
$43.00 | 2024-06-20 | |
A2B Chem LLC | AI90983-1g |
(4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide |
1609396-46-4 | 95% | 1g |
$35.00 | 2024-04-20 |
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 関連文献
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromideに関する追加情報
Introduction to (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide (CAS No. 1609396-46-4)
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its Chemical Abstracts Service (CAS) number 1609396-46-4, is a hydrobromide salt that plays a crucial role in the synthesis and development of various therapeutic agents. Its unique structural properties make it a valuable intermediate in the creation of complex molecular architectures, particularly in the realm of drug discovery and medicinal chemistry.
The molecular structure of (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide consists of two benzylamine moieties, each substituted with distinct functional groups. The presence of a methoxy group at the 4-position of one benzyl ring and a methyl group at the 3-position of the other benzyl ring imparts specific electronic and steric characteristics to the molecule. These features are instrumental in modulating its interactions with biological targets, making it a promising candidate for further pharmacological exploration.
In recent years, there has been a growing interest in exploring the potential applications of (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide in various therapeutic contexts. One particularly exciting area of research is its role as a precursor in the synthesis of novel bioactive molecules. The compound's ability to serve as a versatile building block allows chemists to construct intricate scaffolds that can exhibit potent biological activity. This has led to several studies investigating its utility in developing drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.
Recent advancements in computational chemistry have further enhanced the understanding of how (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide interacts with biological systems. Molecular docking studies have revealed that this compound can bind effectively to specific protein targets, suggesting its potential as an inhibitor or modulator of key enzymatic pathways. For instance, research indicates that derivatives of this molecule may interfere with the activity of enzymes involved in cancer progression, offering a new avenue for developing anticancer therapies.
The pharmaceutical industry has also shown considerable interest in (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide due to its potential as a lead compound for drug development. Its structural features allow for modifications that can enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. By leveraging combinatorial chemistry and high-throughput screening techniques, researchers have been able to generate libraries of derivatives that exhibit improved therapeutic profiles. This approach has led to the identification of several promising candidates for further preclinical and clinical evaluation.
In addition to its applications in drug discovery, (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide has found utility in academic research as a tool for studying fundamental chemical principles. Its reactivity and stability make it an excellent candidate for mechanistic investigations, helping scientists unravel complex reaction pathways and develop new synthetic methodologies. Such studies not only contribute to the advancement of organic chemistry but also provide insights that can be translated into practical applications in pharmaceutical synthesis.
The synthesis of (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide is another area where significant progress has been made. Modern synthetic techniques have enabled more efficient and scalable production methods, reducing costs and improving yields. These advancements are crucial for ensuring an adequate supply of the compound for both research and commercial purposes. Moreover, green chemistry principles have been incorporated into its synthesis, minimizing waste and environmental impact while maintaining high purity standards.
The safety profile of (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide is another important consideration in its application across various fields. Extensive toxicological studies have been conducted to assess its potential hazards and establish safe handling protocols. These studies have demonstrated that when used appropriately, the compound exhibits low toxicity levels, making it suitable for laboratory use and industrial applications without significant health risks.
In conclusion, (4-methoxybenzyl)(3-methylbenzlyl)amine hydrobromide (CAS No. 1609396-46-4) is a multifaceted compound with broad applications in pharmaceutical chemistry and biomedicine. Its unique structural features make it an invaluable intermediate in drug development, while its reactivity and stability make it an excellent subject for mechanistic studies. As research continues to uncover new possibilities for this compound, its significance in advancing therapeutic agents and chemical methodologies is set to grow even further.
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